molecular formula C29H24I4O4 B1611244 1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene CAS No. 678187-25-2

1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene

Cat. No. B1611244
CAS RN: 678187-25-2
M. Wt: 944.1 g/mol
InChI Key: XLVSNAHEGJFBNA-UHFFFAOYSA-N
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Description

1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene, also known as 1-I4-IPB, is an organoiodine compound that has been widely studied for its potential applications in the fields of medicinal chemistry and synthetic organic chemistry. The compound was first synthesized in the early 1990s and has since been the subject of numerous studies. 1-I4-IPB has been found to possess a variety of beneficial properties, including strong electron-withdrawing and electron-donating capabilities, as well as a high degree of solubility in organic solvents. In addition, 1-I4-IPB has been found to be a useful reagent for the synthesis of various organic compounds, such as cyclic ethers and amines.

Scientific Research Applications

Organic Synthesis and Catalysis

Research on related iodine-based compounds indicates their utility in organic synthesis and catalysis. For instance, the use of [hydroxy(tosyloxy)iodo]benzene and its reactions with alkenoic acids for producing tosyloxylactones showcases the role of iodine-based reagents in facilitating lactonization reactions, which are crucial in the synthesis of various organic compounds (Shah et al., 1986). Similarly, the oxidative nucleophilic addition to alkenes led by hypervalent iodine-induced reagents points to the potential for creating acetoxy thiocyanate derivatives, illustrating the versatility of iodine compounds in organic transformations (Mico et al., 1997).

Materials Science

In the realm of materials science, structurally analogous compounds have been employed in the synthesis of aromatic polyamides, demonstrating the potential of iodine-containing compounds in creating polymers with high thermal stability and mechanical strength (Yang et al., 1996). The development of electrochromic polymers based on poly(3,4-propylenedioxyselenophene) also highlights the utility of iodine derivatives in fabricating materials that undergo significant optical changes upon electrical stimulation, opening avenues for smart window and display technologies (Karabay et al., 2015).

Environmental Applications

Furthermore, the catalytic properties of iodine-based compounds can extend to environmental applications, such as the bioremediation of Bisphenol A (BPA), demonstrating the potential of iodine-containing molecules in addressing environmental pollutants (Chhaya & Gupte, 2013).

properties

IUPAC Name

1-iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24I4O4/c30-21-1-9-25(10-2-21)34-17-29(18-35-26-11-3-22(31)4-12-26,19-36-27-13-5-23(32)6-14-27)20-37-28-15-7-24(33)8-16-28/h1-16H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVSNAHEGJFBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(COC2=CC=C(C=C2)I)(COC3=CC=C(C=C3)I)COC4=CC=C(C=C4)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24I4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477668
Record name AGN-PC-0NHST9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

944.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene

CAS RN

678187-25-2
Record name AGN-PC-0NHST9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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